molecular formula C16H18N2O5S B5403007 N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide

N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B5403007
M. Wt: 350.4 g/mol
InChI Key: ULRDAJFTGNXMGL-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide is a complex organic compound with significant applications in various scientific fields. It is characterized by its unique structure, which includes a methoxyphenyl group and a sulfamoyl group attached to an acetamide backbone. This compound is known for its potential in medicinal chemistry and material science due to its diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-methoxyaniline with acetic anhydride to form N-(2-methoxyphenyl)acetamide. This intermediate is then reacted with chlorosulfonic acid to introduce the sulfamoyl group, followed by further reactions to achieve the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide is unique due to the presence of both methoxy and sulfamoyl groups, which provide a combination of solubility, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-methoxy-5-[(2-methoxyphenyl)sulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S/c1-11(19)17-14-10-12(8-9-16(14)23-3)24(20,21)18-13-6-4-5-7-15(13)22-2/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRDAJFTGNXMGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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